(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Orthogonal protecting group strategy Solid-phase peptide synthesis Hydrogenolysis

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 163439-83-6), also known as (3R,4R)-N-Cbz-3,4-dihydroxypyrrolidine, is a chiral, enantiopure pyrrolidine featuring a trans-vicinal diol motif and an N-benzyloxycarbonyl (Cbz) protecting group. This compound serves as a pivotal intermediate for constructing iminosugar-based glycosidase inhibitors, HIV-1 protease inhibitors, and chiral ligands for asymmetric catalysis.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 163439-83-6
Cat. No. B3244778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
CAS163439-83-6
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
InChIInChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m1/s1
InChIKeyOSDPRBVIIIGHPO-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3R,4R)-Benzyl 3,4-Dihydroxypyrrolidine-1-Carboxylate (CAS 163439-83-6) Is a Strategic Chiral Building Block for Drug Discovery


(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 163439-83-6), also known as (3R,4R)-N-Cbz-3,4-dihydroxypyrrolidine, is a chiral, enantiopure pyrrolidine featuring a trans-vicinal diol motif and an N-benzyloxycarbonyl (Cbz) protecting group . This compound serves as a pivotal intermediate for constructing iminosugar-based glycosidase inhibitors, HIV-1 protease inhibitors, and chiral ligands for asymmetric catalysis [1]. Its value proposition for procurement lies in its defined (3R,4R) stereochemistry—enabling selective biological target engagement—combined with a Cbz group that offers hydrogenolytic deprotection orthogonal to the acid-labile Boc strategy commonly employed for analogous pyrrolidine diols .

The Substitution Risk: Why (3R,4R)-Benzyl 3,4-Dihydroxypyrrolidine-1-Carboxylate Cannot Be Replaced by In-Class Analogs


Despite the commercial availability of multiple N-protected 3,4-dihydroxypyrrolidine derivatives, these compounds are not functionally interchangeable. The (3R,4R) absolute configuration mandates specific stereochemical outcomes in downstream chiral syntheses [1]. Swapping the N-Cbz group for an N-Boc analog (e.g., CAS 150986-62-2) fundamentally alters the deprotection protocol from mild, neutral hydrogenolysis to strongly acidic conditions, which may be incompatible with acid-sensitive downstream intermediates . Similarly, the enantiomeric (3S,4S)-Cbz variant (CAS 596793-30-5) yields opposite asymmetric induction in catalytic applications [2]. Even the racemic trans-Cbz mixture (CAS 396098-55-8) introduces unpredictable enantiomeric outcomes that compromise biological reproducibility [1]. The quantitative evidence below substantiates each of these differentiation points.

Head-to-Head Evidence: Quantifying the Differentiation of (3R,4R)-Benzyl 3,4-Dihydroxypyrrolidine-1-Carboxylate


Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis Dictates Downstream Synthetic Compatibility

The N-Cbz group of (3R,4R)-benzyl 3,4-dihydroxypyrrolidine-1-carboxylate enables deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the N-Boc analog (tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, CAS 150986-62-2) requires acidic cleavage (e.g., TFA or HCl/dioxane). This distinction is critical when the downstream target contains acid-labile functional groups such as acetals, silyl ethers, or certain glycosidic bonds . In a multi-step synthesis of glycosidase inhibitors, the Cbz-protected pyrrolidine intermediate can be deprotected without affecting the acid-sensitive iminosugar core, a feature not achievable with the Boc congener [1].

Orthogonal protecting group strategy Solid-phase peptide synthesis Hydrogenolysis Acid-sensitive substrates

Enantiomeric Purity: (3R,4R)-Cbz vs. Racemic trans-Cbz Governs Biological Reproducibility

The enantiopure (3R,4R)-benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is derived from precursors produced via biocatalytic resolution or asymmetric dihydroxylation. The biocatalytic synthesis of the free (3R,4R)-3,4-dihydroxypyrrolidine core using Sphingomonas sp. HXN-200 achieves 96% enantiomeric excess (ee) and 80% isolated yield [1]. In contrast, the racemic trans-Cbz mixture (CAS 396098-55-8) is typically sold at ≥97% chemical purity but with undefined ee, meaning it contains equal proportions of (3R,4R) and (3S,4S) enantiomers that are not separable without chiral chromatography . The C. antarctica lipase B (CAL-B)-catalyzed kinetic resolution of trans-diacetyl derivatives also provides the (3R,4R) enantiomer in excellent optical purity, confirming that the chirality is introduced and verified at the diol stage [2].

Enantiomeric excess Chiral purity Asymmetric synthesis Enantioselective biocatalysis

Cbz-Dependent Chemoenzymatic Access: Aldolase Substrate Tolerance Enables Iminosugar Library Synthesis

The N-Cbz protecting group is strictly required for dihydroxyacetone phosphate (DHAP) aldolase-catalyzed aldol additions to 2-aminoaldehyde substrates. In the chemoenzymatic synthesis of polyhydroxylated pyrrolidine iminosugars, N-Cbz-2-aminoaldehydes serve as the mandatory acceptor substrates; the corresponding N-Boc substrates are not reported as competent aldolase acceptors [1]. Using L-fuculose-1-phosphate aldolase (FucA), Cbz-protected aminoaldehydes produce the anti (3R,4R) aldol adducts with 90–100% diastereoselectivity and 40–70% conversion, while L-rhamnulose-1-phosphate aldolase (RhuA) achieves 60–99% conversion with Cbz substrates [1]. The resulting iminosugar libraries exhibit glycosidase inhibitory activities: α-L-fucosidase IC₅₀ = 1–20 µM, α-L-rhamnosidase IC₅₀ = 7–150 µM, and α-D-mannosidase IC₅₀ = 80–400 µM [1].

DHAP aldolase Chemoenzymatic synthesis Iminosugar Glycosidase inhibitor N-Cbz-aminoaldehyde

Chiral Ligand Performance: (3R,4R) vs. (3S,4S) Enantiomers Deliver Opposite Asymmetric Induction

In the enantioselective Henry (nitroaldol) reaction, the stereochemical configuration of the dihydroxypyrrolidine ligand directly dictates the absolute configuration and enantiomeric excess of the product. The (3S,4S)-N-substituted-3,4-dihydroxypyrrolidines have been systematically evaluated as chiral ligands, forming in situ copper(II) complexes that catalyze the Henry reaction with defined enantioselectivity [1]. The (3R,4R)-Cbz derivative, as the enantiomer, would be expected to produce the opposite product enantiomer through a mirror-image transition state. This fundamental principle of asymmetric catalysis means that procurement of the correct enantiomer—(3R,4R) or (3S,4S)—is non-negotiable for achieving the desired chiral product [1].

Asymmetric catalysis Henry reaction Chiral ligand Enantioselectivity

Biological Target Engagement: (3R,4R) Stereochemistry Is Required for α-Glucosidase Inhibitory Activity in Free Diol Form

The trans-3,4-dihydroxypyrrolidine scaffold with the correct (3R,4R) configuration is essential for α-glucosidase inhibitory activity. In a study of thirteen pyrrolidine-based iminosugar derivatives, the trans-3,4-dihydroxypyrrolidine compound 5 (bearing the (3R,4R) core stereochemistry after N-deprotection) exhibited an IC₅₀ of 2.97 ± 0.046 mM and a Kᵢ of 1.18 mM against rat intestinal α-glucosidase, with predominantly competitive inhibition kinetics [1]. The corresponding monohydroxy and non-hydroxylated pyrrolidine analogs showed diminished or no activity, confirming that both the diol pattern and trans stereochemistry are critical pharmacophoric elements [1]. The Cbz-protected form (the target compound) serves as the immediate synthetic precursor to these active iminosugars; after Cbz hydrogenolysis, the free (3R,4R)-diol is released for biological evaluation [2].

α-Glucosidase inhibition Iminosugar Stereochemistry-activity relationship Diabetes target

Commercial Purity Benchmarks: Enantiopure (3R,4R)-Cbz Outperforms Racemic Mixture in Lot-to-Lot Consistency

Commercially, (3R,4R)-benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is available from multiple vendors at purities of 95% (e.g., CoolPharm, Bidepharm) to 98% (e.g., Leyan) with batch-specific QC documentation including NMR and HPLC . The racemic trans-Cbz mixture (CAS 396098-55-8) is offered at 97–98% chemical purity but lacks enantiomeric specification . For procurement, the availability of a defined enantiomer with documented QC analytics reduces the risk of chiral impurity carryover into final active pharmaceutical ingredients (APIs) compared to the racemic mixture.

Chemical purity Chiral HPLC Quality control Batch consistency

Procurement-Relevant Application Scenarios for (3R,4R)-Benzyl 3,4-Dihydroxypyrrolidine-1-Carboxylate


Chemoenzymatic Synthesis of Iminosugar Glycosidase Inhibitor Libraries

The N-Cbz group of this compound is the required protecting group for DHAP aldolase-catalyzed aldol additions, enabling the construction of structurally diverse polyhydroxylated pyrrolidine iminosugars. Using FucA and RhuA aldolases, Cbz-protected 2-aminoaldehyde substrates generate aldol adducts with 40–99% conversion and 90–100% diastereoselectivity, leading to inhibitors with α-L-fucosidase IC₅₀ values of 1–20 µM [1]. The (3R,4R) stereochemistry ensures correct configuration for potent glycosidase inhibition after deprotection [2].

Preparation of Chiral Ligands for Asymmetric Catalysis

The trans-vicinal diol motif of the (3R,4R)-pyrrolidine core provides a privileged scaffold for chiral ligand design. After Cbz deprotection, the free diol can be elaborated into N-substituted derivatives that serve as ligands for metal-catalyzed enantioselective transformations such as the Henry reaction [1]. The defined (3R,4R) configuration is essential for inducing the desired product enantiomer; the (3S,4S) enantiomer produces the opposite stereochemical outcome [1].

Synthesis of HIV-1 Protease Inhibitor Precursors

Optically pure 3,4-dihydroxypyrrolidines are immediate precursors to 3,4-disubstituted pyrrolidine HIV-1 protease inhibitors [1]. The Cbz protecting group allows orthogonal deprotection under mild hydrogenolysis conditions that preserve acid-sensitive functional groups present in advanced intermediates, a key advantage over the Boc-protected analog [1]. Procurement of the enantiopure (3R,4R)-Cbz compound ensures correct stereochemistry at two contiguous chiral centers critical for protease binding pocket complementarity [1].

Pharmacological Chaperone Development for Lysosomal Storage Disorders

The deprotected (3R,4R)-3,4-dihydroxypyrrolidine core inhibits α-glucosidase with an IC₅₀ of 2.97 mM (rat intestinal enzyme), and structurally related iminosugars derived from this scaffold have been explored as pharmacological chaperones for Gaucher disease [1][2]. The Cbz-protected form serves as a stable, storable intermediate that can be deprotected on-demand for biological evaluation, avoiding the handling challenges associated with the hygroscopic free amine [2].

Quote Request

Request a Quote for (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.